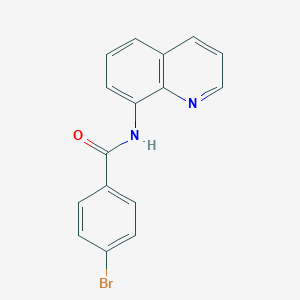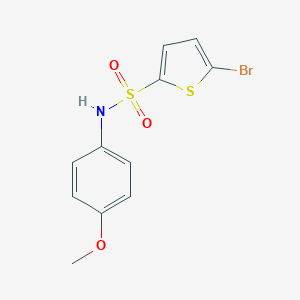
N-(2,5-dimethoxyphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)hexanamide, also known as 2C-H-NH2, is a chemical compound that belongs to the phenethylamine class of substances. It is a derivative of 2C-H, which is a well-known psychedelic drug. N-(2,5-dimethoxyphenyl)hexanamide has gained significant attention in the scientific community due to its potential applications in research and medicine.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)hexanamide has shown potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been studied as a potential treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its potential use as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethoxyphenyl)hexanamide is not fully understood. However, it is believed to interact with the serotonergic and dopaminergic systems in the brain. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to increase the levels of dopamine in the brain, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)hexanamide has been shown to produce various biochemical and physiological effects. It has been reported to induce changes in perception, mood, and cognition. Additionally, it has been shown to produce mild to moderate changes in heart rate and blood pressure. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)hexanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,5-dimethoxyphenyl)hexanamide is its potential applications in various scientific research areas. It has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. However, one of the main limitations of N-(2,5-dimethoxyphenyl)hexanamide is its potential toxicity. It has been shown to produce various adverse effects, including nausea, vomiting, and hallucinations. Therefore, it should be handled with caution in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,5-dimethoxyphenyl)hexanamide. One of the main areas of interest is its potential applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and its potential therapeutic benefits. Additionally, there is a need for further research on the safety and toxicity of N-(2,5-dimethoxyphenyl)hexanamide. This will help to determine its potential applications in clinical settings. Furthermore, there is a need for the development of novel synthetic methods for N-(2,5-dimethoxyphenyl)hexanamide, which will help to improve its purity and yield.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)hexanamide involves the reaction of 2,5-dimethoxyphenylacetic acid with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
Nombre del producto |
N-(2,5-dimethoxyphenyl)hexanamide |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)hexanamide |
InChI |
InChI=1S/C14H21NO3/c1-4-5-6-7-14(16)15-12-10-11(17-2)8-9-13(12)18-3/h8-10H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
MRMKRNLOPIUEKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)OC)OC |
SMILES canónico |
CCCCCC(=O)NC1=C(C=CC(=C1)OC)OC |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





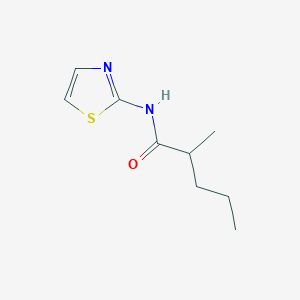
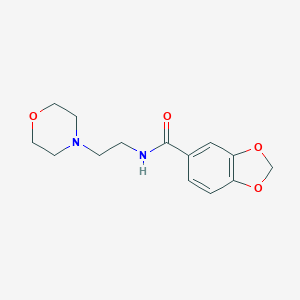



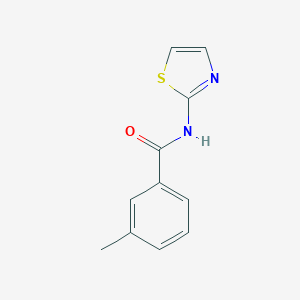
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

